

The molecular formula and weight of Amineptine hydrochloride

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Compound of Interest

Compound Name: Amineptine hydrochloride

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Amineptine Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amineptine hydrochloride is a tricyclic antidepressant with a distinct pharmacological profile, primarily characterized by its selective inhibition of dopamine reuptake. This technical guide provides an in-depth overview of the molecular and physicochemical properties of **Amineptine hydrochloride**. It details experimental protocols for its synthesis, analytical determination via spectrophotometry and high-performance liquid chromatography (HPLC), and a key pharmacodynamic assay for evaluating its mechanism of action. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of dopaminergic compounds.

Molecular and Physicochemical Properties

Amineptine hydrochloride is the hydrochloride salt of Amineptine. Its core structure consists of a dibenzocycloheptadiene nucleus, characteristic of tricyclic antidepressants, but with a long amino acid side chain that contributes to its unique pharmacological activity.

Molecular Formula and Weight

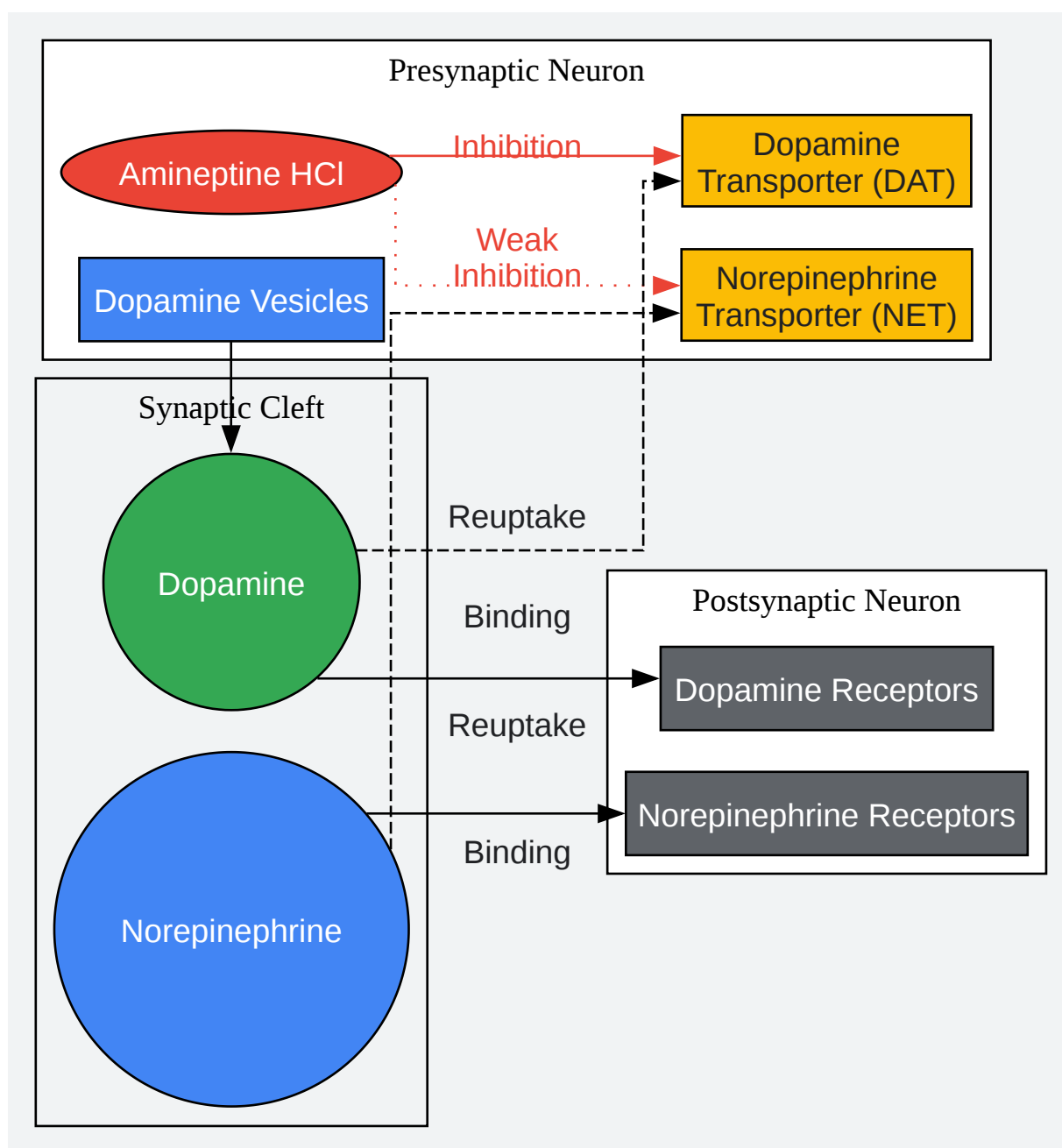
Property	Value	Citation
Molecular Formula	C22H28ClNO2	[1]
Molar Mass	373.92 g/mol	[2]
Percent Composition	C: 70.67%, H: 7.55%, Cl: 9.48%, N: 3.75%, O: 8.56%	[3]

Physicochemical Data

Property	Value	Citation
Melting Point	226-230 °C	[3]
Boiling Point	509.9°C at 760 mmHg	[4]
Flash Point	262.2°C	[4]
Vapor Pressure	3.2E-11mmHg at 25°C	[4]
Log P (CLOGP)	2.51	[5]
Topological Polar Surface Area (TPSA)	49.33 Å²	[5]

Mechanism of Action

Amineptine hydrochloride's primary mechanism of action is the selective inhibition of dopamine reuptake by blocking the dopamine transporter (DAT).[6] This leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. To a lesser extent, it also inhibits the reuptake of norepinephrine.[7] Unlike typical tricyclic antidepressants, it has weak or no affinity for serotonin, adrenergic, histamine, or muscarinic acetylcholine receptors.



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Mechanism of **Amineptine Hydrochloride**

Experimental Protocols

Synthesis of Amineptine Hydrochloride

This protocol is based on the manufacturing process described by Melen et al.[8]

Materials:

- 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
- Ethyl 7-aminoheptanoate
- Nitromethane
- Normal hydrochloric acid
- 2 N Hydrochloric acid
- Benzene
- Distilled water
- Iced water

Procedure:

- In a suitable reaction vessel, mix a solution of 6.5 g of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in 60 ml of nitromethane with a solution of 10.8 g of ethyl 7-aminoheptanoate in 12 ml of nitromethane at ambient temperature.
- Allow the reaction mixture to stand overnight.
- Evaporate the solvent in vacuo.
- Take up the residue in normal hydrochloric acid and filter the resulting precipitate. This yields crude ethyl 7-[dibenzo(a,d)cycloheptadien-5-yl] aminoheptanoate hydrochloride.
- For purification of the intermediate, a sample can be recrystallized from benzene.
- Add the crude ester hydrochloride to 25 ml of 2 N hydrochloric acid.
- Reflux the mixture for 2 hours.
- Cool the solution to allow for the reprecipitation of the hydrochloride salt of the acid.

- Filter the crude acid hydrochloride, wash with iced water, and then recrystallize from distilled water to obtain pure 7-[dibenzo(a,d)cycloheptadien-5-yl] aminoheptanoic acid hydrochloride (**Amineptine hydrochloride**).

Spectrophotometric Determination of Amineptine Hydrochloride

This protocol is based on the method developed for the determination of tricyclic antidepressants.^{[9][10]}

Materials:

- **Amineptine hydrochloride** standard
- Molybdenum(V)-thiocyanate reagent
- Methylene chloride
- Spectrophotometer

Procedure:

- **Preparation of Standard Solutions:** Prepare a stock solution of **Amineptine hydrochloride** in a suitable solvent. From the stock solution, prepare a series of standard solutions with concentrations ranging from 2-32 µg/ml.
- **Ion-Pair Formation:** To each standard solution, add the Molybdenum(V)-thiocyanate reagent. The drug will form an ion-pair with the inorganic complex.
- **Extraction:** Extract the formed ion-pair complex into methylene chloride.
- **Spectrophotometric Measurement:** Measure the absorbance of the methylene chloride layer at the wavelength of maximum absorption against a reagent blank.
- **Calibration Curve:** Plot a calibration curve of absorbance versus concentration of **Amineptine hydrochloride**.

- **Sample Analysis:** Prepare the sample solution containing an unknown concentration of **Amineptine hydrochloride** and treat it in the same manner as the standard solutions. Determine the concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis of Amineptine

This protocol is adapted from a method for the determination of Amineptine and its metabolite in human plasma.[\[11\]](#)

Materials:

- **Amineptine hydrochloride** standard
- Acetonitrile (HPLC grade)
- Heptane sulfonate
- Orthophosphoric acid
- HPLC system with UV detector
- Eurospher 100-5 C18 column (150 x 4.6 mm ID) or equivalent

Procedure:

- **Mobile Phase Preparation:** Prepare the aqueous phase by dissolving 1.2 g/l of heptane sulfonate in water and adjusting the pH to 3.0 with orthophosphoric acid. The mobile phase consists of the aqueous phase and acetonitrile in a 62:38 ratio.
- **Chromatographic Conditions:**
 - Column: Eurospher 100-5 C18, 150 x 4.6 mm ID
 - Mobile Phase: Aqueous heptane sulfonate/Acetonitrile (62:38)
 - Flow Rate: 1.0 ml/min

- Temperature: 30 °C
- Detection: UV at 220 nm
- Injection Volume: 20 µl
- Standard and Sample Preparation: Prepare standard solutions of **Amineptine hydrochloride** in the mobile phase. For plasma samples, a suitable extraction procedure is required prior to injection.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Amineptine should be determined from the standard.
- Quantification: Quantify the amount of Amineptine in the sample by comparing the peak area with that of the standard.

In Vitro Dopamine Reuptake Inhibition Assay

This protocol is based on studies investigating the interaction of Amineptine with the dopamine uptake system in rat striatal synaptosomes.[\[12\]](#)

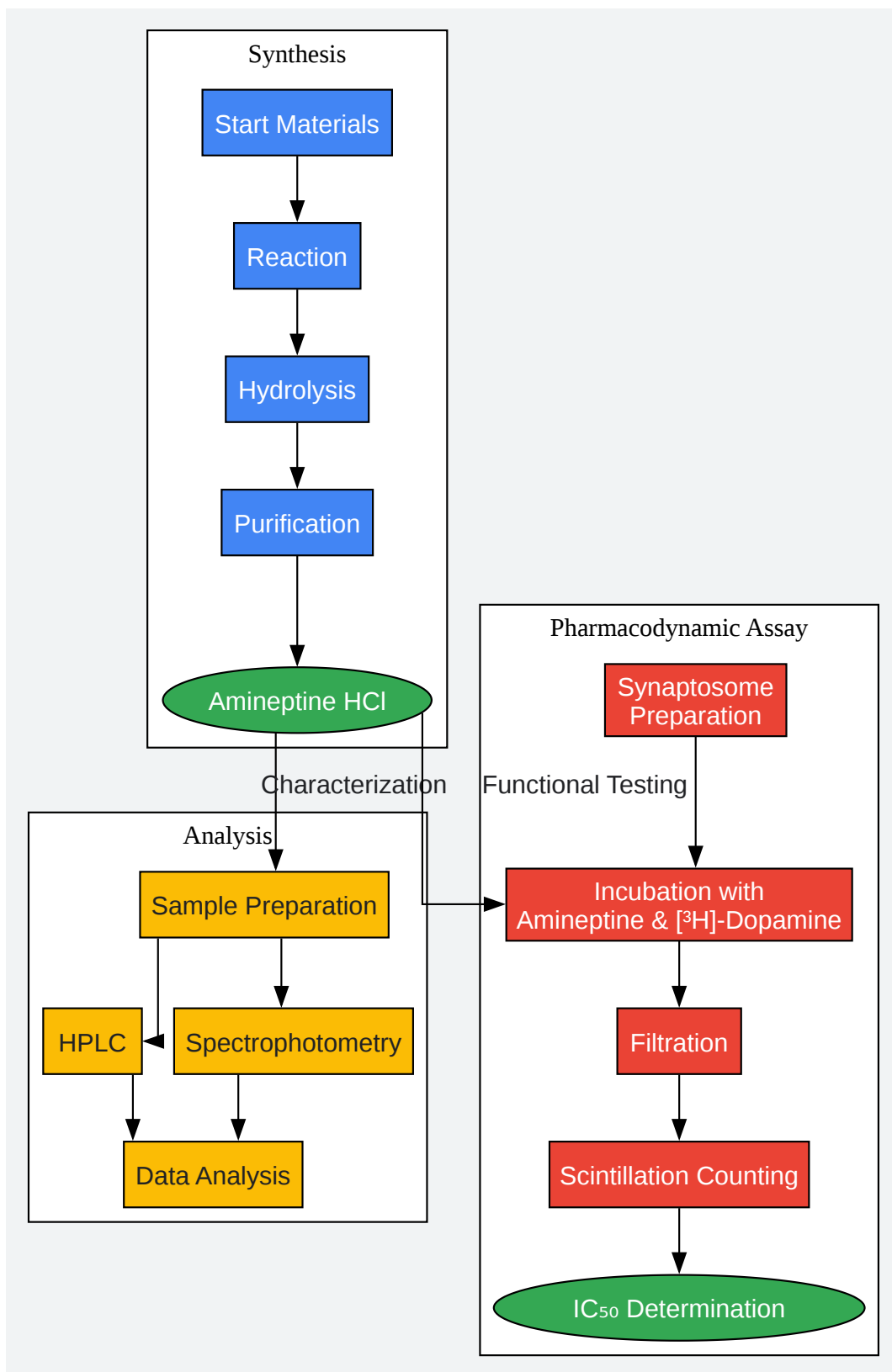
Materials:

- Rat striatal tissue
- [³H]-Dopamine (radiolabeled)
- **Amineptine hydrochloride**
- Appropriate buffer solutions
- Scintillation counter

Procedure:

- Synaptosome Preparation: Prepare synaptosomes from fresh or frozen rat striatal tissue using standard subcellular fractionation techniques.
- Uptake Assay:

- Pre-incubate the synaptosomes in a buffer solution.
- Add varying concentrations of **Amineptine hydrochloride** to the synaptosome preparations.
- Initiate the uptake reaction by adding a known concentration of [³H]-Dopamine.
- Incubate for a short period at a controlled temperature (e.g., 37°C).
- Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-Dopamine.
- **Measurement of Radioactivity:** Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the amount of [³H]-Dopamine taken up by the synaptosomes in the presence and absence of Amineptine. Calculate the concentration of Amineptine that inhibits 50% of the specific [³H]-Dopamine uptake (IC₅₀ value).



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Experimental Workflow Overview

Conclusion

This technical guide has provided a detailed overview of the molecular formula, weight, and physicochemical properties of **Amineptine hydrochloride**. Furthermore, it has outlined key experimental protocols for its synthesis and analysis, as well as a fundamental assay for characterizing its primary mechanism of action as a dopamine reuptake inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary foundational knowledge to effectively work with and study this unique tricyclic antidepressant.

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